molecular formula C9H16N2O B8339585 1-(2-Ethoxyethyl)-2-ethyl imidazole

1-(2-Ethoxyethyl)-2-ethyl imidazole

Cat. No.: B8339585
M. Wt: 168.24 g/mol
InChI Key: UDLWWPGWFCBWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyethyl)-2-ethyl imidazole is a heterocyclic compound featuring an imidazole core substituted with a 2-ethoxyethyl group at the N1 position and an ethyl group at the C2 position. This structure confers unique physicochemical properties, such as moderate lipophilicity and enhanced solubility compared to bulkier aromatic derivatives.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2-ethylimidazole

InChI

InChI=1S/C9H16N2O/c1-3-9-10-5-6-11(9)7-8-12-4-2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

UDLWWPGWFCBWRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCOCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and toxicity profiles of 1-(2-Ethoxyethyl)-2-ethyl imidazole and related compounds:

Compound Name Core Structure Substituents Biological Activity Toxicity Reference
This compound Imidazole 1: 2-ethoxyethyl, 2: ethyl Potential immunostimulant Low (inferred)
1-(4-Substituted phenyl)-2-ethyl imidazoles Imidazole 1: substituted phenyl Antitumor (apoptosis induction) Moderate
BIV-4 (1-(2-ethoxyethyl)-4-hydroxy-4-dimethoxyphosphorylpiperidine) Piperidine Ethoxyethyl, phosphoryl Immunostimulant (enhances phagocytic activity) Low
Emedastine (Benzimidazole derivative) Benzimidazole 1: ethoxyethyl, 2: diazepane Antiallergic (H1 receptor antagonism) Low
1-(2-ethoxyethyl)-2-methyl-5-nitroimidazole Imidazole 1: ethoxyethyl, 5: nitro Antiparasitic (nitro group activation) Not reported

Key Findings from Comparative Analysis

Antitumor Activity
  • 1-(4-Substituted phenyl)-2-ethyl imidazoles () exhibit antitumor activity by inducing apoptosis in cancer cells. Substituents like propylcarbamoyl or 4-methoxybenzyl groups enhance binding to cellular targets through aromatic stacking interactions.
Immunostimulation
  • BIV-4, a piperidine derivative with a 2-ethoxyethyl group, enhances phagocytic cell activity and intracellular microbicidal function. The phosphoryl group in BIV-4 likely contributes to its immunomodulatory effects, which the target compound lacks. However, the shared ethoxyethyl moiety in both compounds suggests a role in reducing acute toxicity while maintaining bioactivity .
Antiallergic Effects
  • Emedastine and KB-2413 (benzimidazole derivatives) show potent H1 receptor antagonism due to their diazepane and homopiperazinyl substituents. The target compound’s simpler imidazole core may limit receptor affinity compared to benzimidazoles but could offer advantages in metabolic stability .
Nitroimidazole Derivatives
  • 1-(2-ethoxyethyl)-2-methyl-5-nitroimidazole () leverages its nitro group for antiparasitic activity via redox activation in anaerobic environments.

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